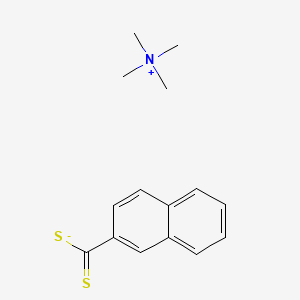![molecular formula C20H19ClN4O2S B13754866 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
The synthesis of 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mecanismo De Acción
The mechanism of action of 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viruses by binding to viral proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- include other thiadiazole derivatives such as:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Thiadiazole derivatives: Also exhibit diverse biological activities. The uniqueness of 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19ClN4O2S |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(2-phenylethylamino)ethyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C20H19ClN4O2S/c21-17-8-6-16(7-9-17)12-25(20(27)18-14-28-24-23-18)13-19(26)22-11-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26) |
Clave InChI |
PPPDLDPWYGXLKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CSN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


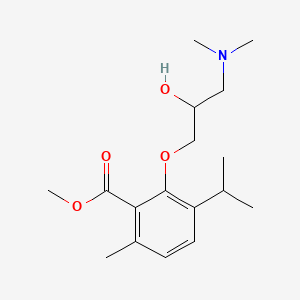
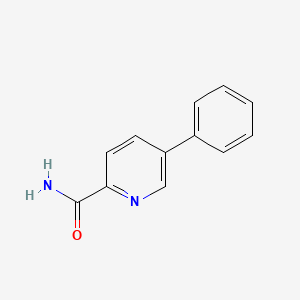
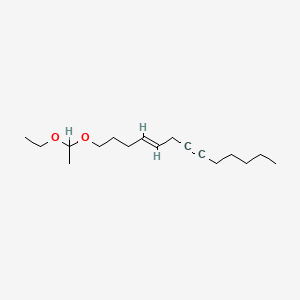
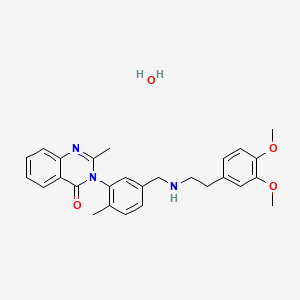
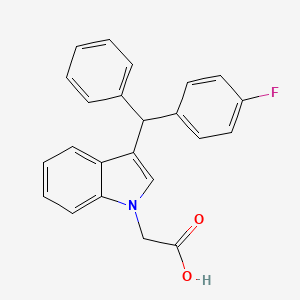

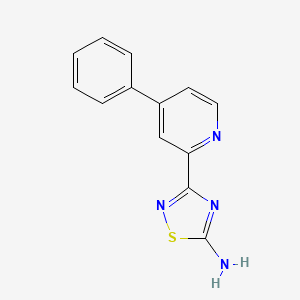

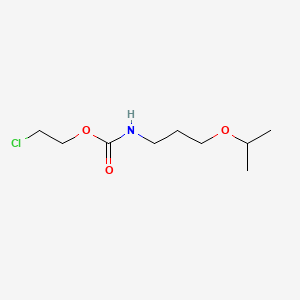
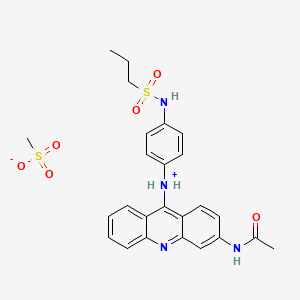

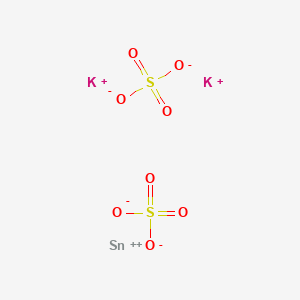
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
